Angiotensin (1-12) (human)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Angiotensin (1-12) (human) is a novel peptide derived from angiotensinogen, a precursor in the renin-angiotensin system. This system plays a crucial role in regulating blood pressure, fluid balance, and electrolyte homeostasis. Proangiotensin-12 is a dodecapeptide, meaning it consists of twelve amino acids, and it has been identified as a precursor to angiotensin II, a potent vasoconstrictor .
準備方法
Synthetic Routes and Reaction Conditions
Proangiotensin-12 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves sequentially adding amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions. After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods
Industrial production of proangiotensin-12 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves optimizing reaction conditions, such as temperature, solvent, and coupling reagents, to ensure high yield and purity .
化学反応の分析
Types of Reactions
Proangiotensin-12 undergoes several types of reactions, including:
Hydrolysis: Cleavage of peptide bonds by water, often catalyzed by enzymes.
Oxidation: Introduction of oxygen atoms into the peptide, potentially altering its structure and function.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, affecting the peptide’s stability and activity.
Common Reagents and Conditions
Hydrolysis: Enzymes such as angiotensin-converting enzyme (ACE) or chymase.
Oxidation: Oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed
Angiotensin I: Formed by the hydrolysis of proangiotensin-12.
Angiotensin II: Produced from angiotensin I by further enzymatic cleavage.
Angiotensin-(1-7): A heptapeptide with vasodilatory properties, formed from angiotensin I or II.
科学的研究の応用
Proangiotensin-12 has several applications in scientific research:
Cardiovascular Research: Studying its role in blood pressure regulation and heart disease.
Renal Research: Investigating its effects on kidney function and fluid balance.
Pharmacology: Developing new drugs targeting the renin-angiotensin system.
Biochemistry: Understanding peptide synthesis and degradation pathways.
作用機序
Proangiotensin-12 exerts its effects by being converted into angiotensin I and subsequently into angiotensin II. Angiotensin II binds to angiotensin II receptors (AT1 and AT2), leading to vasoconstriction, increased blood pressure, and aldosterone secretion. This cascade ultimately regulates cardiovascular and renal functions .
類似化合物との比較
Similar Compounds
Angiotensin I: A decapeptide precursor to angiotensin II.
Angiotensin II: An octapeptide with potent vasoconstrictive properties.
Angiotensin-(1-7): A heptapeptide with vasodilatory effects.
Uniqueness of Proangiotensin-12
Proangiotensin-12 is unique because it serves as an alternative precursor to angiotensin II, bypassing the classical renin-dependent pathway. This alternative pathway may have distinct regulatory mechanisms and physiological effects, making proangiotensin-12 a valuable target for research and therapeutic development .
生物活性
Angiotensin (1-12) [Ang-(1-12)] is a peptide that has garnered attention for its role in the renin-angiotensin system (RAS) and its potential implications in cardiovascular health. This article delves into the biological activity of Ang-(1-12), highlighting its mechanisms of action, metabolic pathways, and clinical relevance through detailed research findings and case studies.
Overview of Angiotensin (1-12)
Ang-(1-12) is a 12-amino acid peptide that serves as an alternative precursor in the generation of angiotensin peptides, particularly Angiotensin II (Ang II). Unlike traditional pathways that rely on renin, Ang-(1-12) can be metabolized by various enzymes, including angiotensin-converting enzyme (ACE) and chymase, to produce biologically active angiotensins.
Vasoconstriction and Blood Pressure Regulation
Research indicates that Ang-(1-12) can induce vasoconstriction, a response primarily mediated through its conversion to Ang II. In studies involving human atrial tissue, it was found that Ang-(1-12) metabolism significantly contributes to Ang II formation, with chymase being the predominant enzyme involved in this process. Specifically, the contribution of chymase to Ang II generation was significantly higher compared to ACE, suggesting a critical role for chymase in the cardiovascular effects of Ang-(1-12) .
Expression in Tissues
Ang-(1-12) is predominantly expressed in cardiac myocytes and renal tubular cells. Its presence in these tissues suggests a localized role in modulating cardiovascular and renal functions. The expression levels are notably higher in hypertensive models, indicating a potential link between elevated Ang-(1-12) levels and hypertension .
Metabolic Pathways
The metabolism of Ang-(1-12) involves several key enzymes:
Enzyme | Role | Contribution to Ang II Formation |
---|---|---|
ACE | Converts Ang I to Ang II | Minor contribution |
Chymase | Hydrolyzes Ang-(1-12) to Ang II | Major contributor |
Studies have shown that while both ACE and chymase can metabolize Ang-(1-12), chymase has a more significant role, particularly in hypertensive conditions .
Clinical Implications
Predictive Biomarker for Cardiovascular Disease
Circulating levels of Ang-(1-12) have been associated with increased RAS activity and may serve as a predictive biomarker for cardiovascular diseases. Elevated levels are observed in patients with hypertension, suggesting its potential utility in assessing cardiovascular risk .
Case Studies
In one study involving patients undergoing cardiac surgery, elevated levels of Ang-(1-12) were correlated with increased vasoconstrictor responses. The administration of RAS inhibitors led to significant reductions in the metabolism of Ang-(1-12), further supporting its role in cardiovascular regulation .
Research Findings
Recent studies have elucidated the biological activities of Ang-(1-12):
- Vasoconstrictor Effects : In isolated heart tissues, administration of Ang-(1-12) resulted in significant vasoconstriction, which was abolished when ACE or chymase was inhibited .
- Impact on Cardiac Function : Research demonstrated that Ang-(1-12) could influence cardiac myocyte function by increasing intracellular calcium levels, which is critical for myocardial contraction .
特性
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H109N19O16/c1-11-41(9)59(90-66(101)52(30-44-22-24-47(93)25-23-44)86-68(103)57(39(5)6)88-62(97)49(20-16-26-79-73(75)76)82-61(96)48(74)33-56(94)95)70(105)87-54(32-46-35-78-37-81-46)71(106)92-27-17-21-55(92)67(102)85-51(29-43-18-14-13-15-19-43)63(98)84-53(31-45-34-77-36-80-45)64(99)83-50(28-38(3)4)65(100)89-58(40(7)8)69(104)91-60(72(107)108)42(10)12-2/h13-15,18-19,22-25,34-42,48-55,57-60,93H,11-12,16-17,20-21,26-33,74H2,1-10H3,(H,77,80)(H,78,81)(H,82,96)(H,83,99)(H,84,98)(H,85,102)(H,86,103)(H,87,105)(H,88,97)(H,89,100)(H,90,101)(H,91,104)(H,94,95)(H,107,108)(H4,75,76,79)/t41-,42-,48-,49-,50-,51-,52-,53-,54-,55-,57-,58-,59-,60-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIMDLALQQGEEN-ZOXCJXDUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H109N19O16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1508.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。